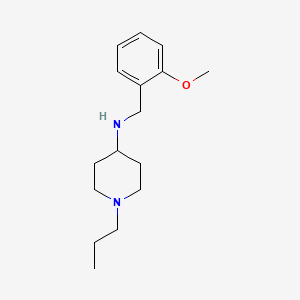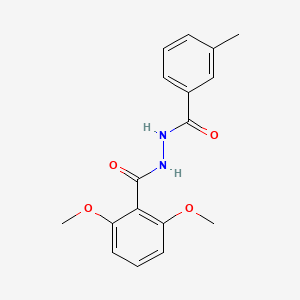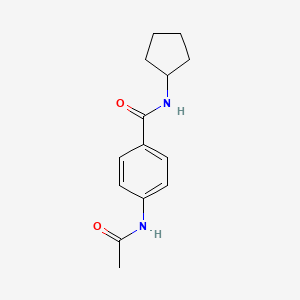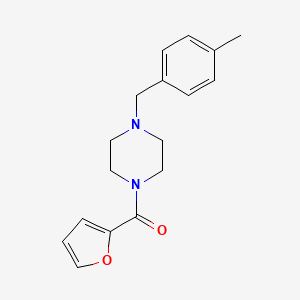
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine, also known as MBPP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential pharmacological properties. MBPP is a potent dopamine transporter ligand and has been studied for its possible use in the treatment of various neurological disorders.
作用机制
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a potent dopamine transporter ligand, which means that it binds to the dopamine transporter and inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. The increase in dopamine signaling has been shown to improve the symptoms of Parkinson's disease and ADHD, as well as reduce drug cravings in drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine are primarily related to its action on the dopamine transporter. By inhibiting the reuptake of dopamine, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine increases the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling. This increase in dopamine signaling has been shown to improve motor function in Parkinson's disease, improve attention and focus in ADHD, and reduce drug cravings in drug addiction.
实验室实验的优点和局限性
One of the main advantages of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine in lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine is its potential toxicity, which can lead to adverse effects in animal models. Therefore, careful dosing and monitoring are required to ensure the safety of lab animals.
未来方向
There are several future directions for N-(2-methoxybenzyl)-1-propyl-4-piperidinamine research. One area of interest is the development of more potent and selective dopamine transporter ligands for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine on dopamine signaling and neuroplasticity. Additionally, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to have potential as a PET imaging agent for the diagnosis of Parkinson's disease and other neurological disorders. Therefore, further research is needed to explore the potential of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine as a diagnostic tool.
合成方法
The synthesis of N-(2-methoxybenzyl)-1-propyl-4-piperidinamine involves the reaction of 2-methoxybenzyl chloride with 1-propylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure N-(2-methoxybenzyl)-1-propyl-4-piperidinamine.
科学研究应用
N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In Parkinson's disease, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine acts as a dopamine transporter blocker, which helps to increase the levels of dopamine in the brain and improve the symptoms of the disease. In ADHD, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been shown to increase the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in attention and focus. In drug addiction, N-(2-methoxybenzyl)-1-propyl-4-piperidinamine has been studied for its potential use in reducing drug cravings and preventing relapse.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-10-18-11-8-15(9-12-18)17-13-14-6-4-5-7-16(14)19-2/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQYHAQEQGVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)


![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)



![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)